
2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate typically involves the reaction of 4-aminobenzoic acid with 2,5-dioxopyrrolidin-1-yl carbamate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and coupling agents, with optimization for yield and purity.
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.
Common Reagents and Conditions
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in the synthesis.
Acidic or Basic Conditions: Employed for hydrolysis reactions.
Major Products Formed
4-Aminobenzoic Acid: Formed during hydrolysis.
2,5-Dioxopyrrolidin-1-yl Carbamate: Another product of hydrolysis.
科学研究应用
2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticonvulsant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant properties . The compound’s reactivity with amines to form stable amide bonds also plays a role in its biological activities.
相似化合物的比较
Similar Compounds
2,5-Dioxopyrrolidin-1-yl (phenyl)acetamides: These compounds share a similar pyrrolidine-2,5-dione structure and have been studied for their anticonvulsant properties.
NHS-PEG1-SS-PEG1-NHS: A compound with a similar reactive group but different applications, primarily in drug delivery systems.
Uniqueness
2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its combination of a carbamate group with a pyrrolidine-2,5-dione structure provides unique reactivity and potential therapeutic applications.
属性
分子式 |
C12H11N3O5 |
|---|---|
分子量 |
277.23 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) N-(4-carbamoylphenyl)carbamate |
InChI |
InChI=1S/C12H11N3O5/c13-11(18)7-1-3-8(4-2-7)14-12(19)20-15-9(16)5-6-10(15)17/h1-4H,5-6H2,(H2,13,18)(H,14,19) |
InChI 键 |
VXXQVFDQGVJZNL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC=C(C=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide](/img/structure/B14015523.png)



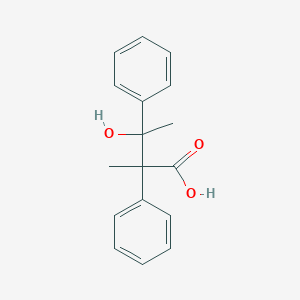
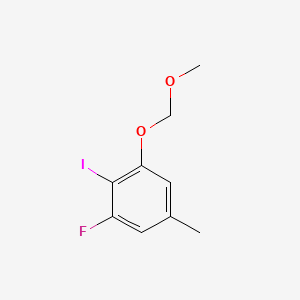

![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)
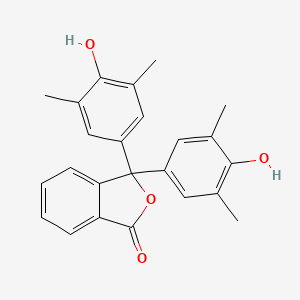
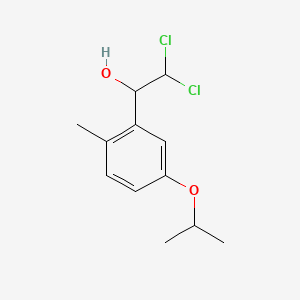
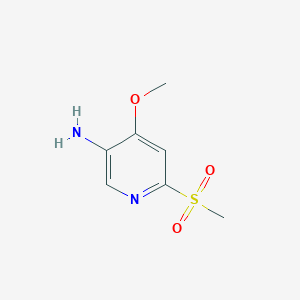


![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)
